An In-depth Technical Guide to 3-(Thiazol-4-yl)propanamide: Physicochemical Properties, Synthesis, and Characterization
An In-depth Technical Guide to 3-(Thiazol-4-yl)propanamide: Physicochemical Properties, Synthesis, and Characterization
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 3-(Thiazol-4-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Although a sparsely documented molecule, its structural motifs—a thiazole ring and a propanamide side chain—are prevalent in numerous biologically active agents. This document synthesizes theoretical knowledge and practical insights to detail its physicochemical properties, propose a robust synthetic route, and outline a comprehensive characterization workflow. The content herein is designed to empower researchers with the foundational knowledge required to synthesize, purify, and utilize this compound in further studies.
Introduction and Molecular Overview
3-(Thiazol-4-yl)propanamide is a molecule featuring a five-membered aromatic thiazole ring linked to a propanamide functional group at the 4-position. The thiazole ring is a critical pharmacophore found in a wide array of pharmaceuticals, including antimicrobial and anticancer agents[1]. The propanamide moiety can influence solubility and provides a handle for further chemical modification.
Chemical Structure and Identifiers
The structural representation of 3-(Thiazol-4-yl)propanamide is fundamental to understanding its chemical behavior.
Caption: Chemical structure of 3-(Thiazol-4-yl)propanamide.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(1,3-thiazol-4-yl)propanamide |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Canonical SMILES | C1=C(N=CS1)CCC(=O)N |
| InChI Key | InChIKey=YJLGJDISBACEAR-UHFFFAOYSA-N |
Physicochemical Properties (Predicted and Inferred)
The thiazole moiety imparts aromatic character and a degree of polarity. Thiazole itself is a pale yellow liquid with a boiling point of 116-118°C and is soluble in organic solvents like alcohol and ether[2]. The propanamide group is known to increase melting and boiling points due to its ability to form strong hydrogen bonds and introduces significant water solubility[3][4].
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Supporting Evidence |
| Physical State | White to off-white solid | The presence of the amide group promotes strong intermolecular hydrogen bonding, favoring a solid state at room temperature. Propanamide is a solid with a melting point of approximately 79.5°C[5]. |
| Melting Point | 100 - 140 °C | Expected to be higher than propanamide due to the additional mass and polarity of the thiazole ring. |
| Boiling Point | > 220 °C | Significantly higher than thiazole due to the hydrogen bonding capabilities of the amide group. Propanamide has a boiling point of about 213°C[5]. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in non-polar solvents. | The polar amide and thiazole groups will facilitate dissolution in polar media. Propanamide is water-soluble[4]. |
| pKa | ~2.5 (for the thiazole nitrogen) | The thiazole ring is weakly basic, with a pKa similar to that of pyridine[2]. |
Synthesis and Purification
A robust synthesis of 3-(Thiazol-4-yl)propanamide can be envisioned as a two-step process: first, the synthesis of the carboxylic acid precursor, 3-(thiazol-4-yl)propanoic acid, followed by its conversion to the primary amide.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-(Thiazol-4-yl)propanamide.
Experimental Protocols
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide[2][6][7][8].
Rationale: This approach is chosen for its versatility and high yields in forming substituted thiazoles. The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring[7].
Protocol:
-
To a solution of thioformamide (1.0 eq) in a suitable solvent such as ethanol or THF, add 3-bromo-2-oxopropanal (1.0 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure 3-(thiazol-4-yl)propanoic acid.
The conversion of the carboxylic acid to the primary amide can be achieved through various methods. A direct amidation using urea as the nitrogen source is an atom-economical and straightforward approach[9].
Rationale: This method avoids the use of potentially harsh or expensive coupling reagents and gaseous ammonia. The reaction is catalyzed and proceeds by activating the carboxylic acid, which then reacts with urea or ammonia generated in situ[9].
Protocol:
-
In a round-bottom flask, combine 3-(thiazol-4-yl)propanoic acid (1.0 eq), urea (2.0 eq), and a catalytic amount of Mg(NO₃)₂·6H₂O (10 mol%).
-
Add a high-boiling point solvent such as octane and heat the mixture to 120-130°C for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration if it precipitates upon cooling, or by extraction following the addition of water.
-
Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(Thiazol-4-yl)propanamide.
Purification Workflow
Caption: General purification workflow for 3-(Thiazol-4-yl)propanamide.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(Thiazol-4-yl)propanamide. A combination of spectroscopic and analytical techniques should be employed.
Table 3: Analytical Characterization Methods and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | - Aromatic protons on the thiazole ring (δ 7.5-9.0 ppm). - Two methylene (CH₂) groups of the propanamide side chain, likely appearing as triplets (δ 2.5-3.5 ppm). - Broad singlet for the amide (NH₂) protons (δ 5.0-7.0 ppm). |
| ¹³C NMR | Confirmation of carbon skeleton | - Carbonyl carbon of the amide (δ ~170 ppm). - Aromatic carbons of the thiazole ring (δ 110-160 ppm). - Methylene carbons of the side chain (δ 20-40 ppm). |
| FT-IR | Identification of functional groups | - N-H stretching of the primary amide (two bands around 3200-3400 cm⁻¹). - C=O stretching of the amide (strong band around 1650 cm⁻¹). - C=N and C=C stretching of the thiazole ring (1500-1600 cm⁻¹). |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (156.21 g/mol ). |
| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values for C₆H₈N₂OS. |
| Melting Point | Assessment of purity | A sharp melting point range indicates high purity. |
Conclusion and Future Directions
This technical guide provides a foundational understanding of 3-(Thiazol-4-yl)propanamide, a molecule with potential applications in medicinal chemistry. By leveraging established synthetic methodologies for thiazole formation and amidation, a clear pathway for its preparation has been outlined. The predicted physicochemical properties and detailed characterization workflow will aid researchers in its synthesis, purification, and subsequent use in the development of novel therapeutic agents. Future experimental work should focus on validating the proposed synthesis and accurately determining the physicochemical and biological properties of this compound.
References
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